

4-Chloro-3-methylquinoline molecular weight

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Compound of Interest

Compound Name: 4-Chloro-3-methylquinoline

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An In-Depth Technical Guide to **4-Chloro-3-methylquinoline**: Properties, Synthesis, and Applications

Introduction

4-Chloro-3-methylquinoline is a substituted heterocyclic aromatic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its quinoline core is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds.^{[1][2]} The strategic placement of a chlorine atom at the 4-position renders the molecule susceptible to nucleophilic substitution, making it an exceptionally versatile building block for creating diverse molecular libraries.^[3] This guide offers a comprehensive technical overview of **4-Chloro-3-methylquinoline**, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, provide detailed protocols for its synthesis and characterization, explore its applications as a precursor in drug discovery, and outline essential safety and handling procedures.

Section 1: Physicochemical Properties and Structural Elucidation

The precise characterization of **4-Chloro-3-methylquinoline** is foundational to its effective use in any synthetic workflow. Its identity and purity are confirmed through a combination of physical constant measurements and spectroscopic analysis. The molecular weight of **4-Chloro-3-methylquinoline** is 177.63 g/mol .^{[4][5]}

Table 1: Key Physicochemical Properties of **4-Chloro-3-methylquinoline**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₈ ClN	[4][6]
Molecular Weight	177.63 g/mol	[4][5]
CAS Number	63136-60-7	[5]
Appearance	Off-white to light yellow solid	[5][7]
Melting Point	60 °C	[5][6][7]
Boiling Point	276.1 ± 20.0 °C (Predicted)	[5][7]
Density	1.225 ± 0.06 g/cm ³ (Predicted)	[5][7]
SMILES	CC1=C(C2=CC=CC=C2N=C1)Cl	
InChIKey	PQBLNZUMJQLZAC- UHFFFAOYSA-N	[5]

Spectroscopic methods are indispensable for unambiguous structural confirmation. While ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are the gold standards for characterization, the expected patterns can be inferred from established data on closely related chloroquinoline analogues.[8][9][10]

Section 2: Synthesis and Purification

Principle of Synthesis

The most direct and common synthesis of **4-Chloro-3-methylquinoline** involves the chlorination of its corresponding quinolinone precursor, 3-methylquinolin-4-ol.[6] This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). The underlying mechanism involves the activation of the hydroxyl group by POCl₃, converting it into a good leaving group, which is subsequently displaced by a chloride ion. This method is a robust and well-established procedure for converting 4-hydroxyquinolines to their 4-chloro counterparts.[3]

Detailed Experimental Protocol: Synthesis of 4-Chloro-3-methylquinoline

This protocol is adapted from established procedures for the synthesis of 4-chloroquinolines.[\[6\]](#)

- Reagents & Setup:

- 3-methylquinolin-4-ol (1.0 eq)
- Phosphorus oxychloride (POCl_3) (5-10 eq, used as both reagent and solvent)
- Round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
- Heating mantle and magnetic stirrer.
- Ice bath, beakers, Buchner funnel, and filtration apparatus.

- Reaction Procedure:

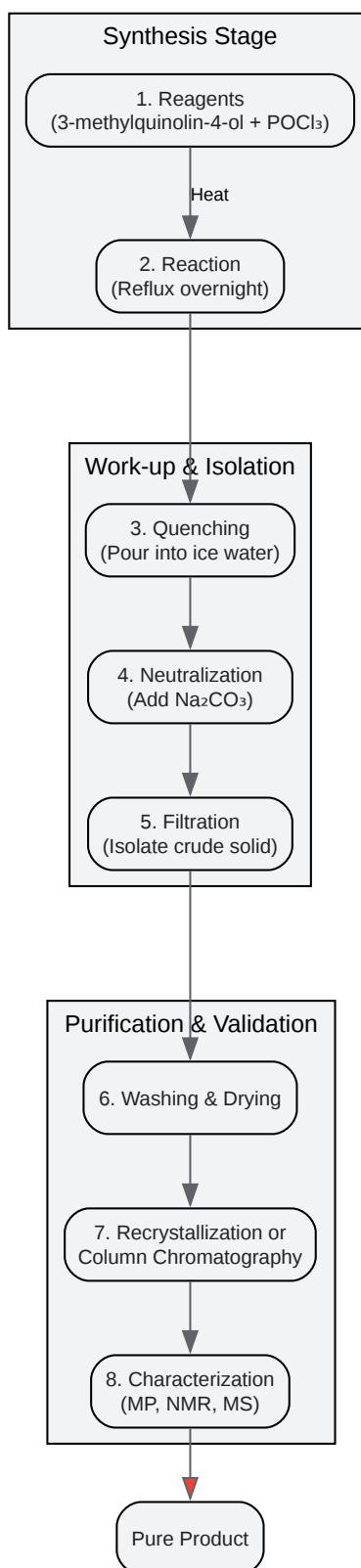
- In a fume hood, carefully add 3-methylquinolin-4-ol (e.g., 1.25 mmol) to an excess of phosphorus oxychloride (e.g., 5 mL).
- Stir the mixture and gently heat it to reflux. Maintain reflux overnight (approximately 12-16 hours) to ensure the reaction goes to completion.

- Work-up and Isolation:

- After cooling the reaction mixture to room temperature, slowly and carefully pour it into a beaker containing a large amount of crushed ice and water. Caution: This quenching step is highly exothermic and releases HCl gas; perform it slowly in a well-ventilated fume hood.
- Neutralize the acidic aqueous solution by the slow, portion-wise addition of a base such as sodium carbonate (Na_2CO_3) until the effervescence ceases and the pH is neutral to slightly basic.
- A solid precipitate of the crude product, **4-Chloro-3-methylquinoline**, will form.

- Collect the solid by vacuum filtration using a Buchner funnel.
- Purification and Validation:
 - Wash the filtered solid thoroughly with cold water to remove any inorganic salts.
 - Dry the crude product completely. A common method is to pull air through the filter cake for an extended period.^[6]
 - For higher purity, the crude solid can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified by column chromatography on silica gel.
 - The success of the synthesis is validated by characterizing the final product using the methods described in Section 3 (e.g., melting point determination, NMR, and MS analysis) to confirm its identity and purity.

Synthesis and Purification Workflow Diagram

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Caption: Workflow for the synthesis and purification of **4-Chloro-3-methylquinoline**.

Section 3: Analytical Characterization Workflow

A robust analytical workflow is crucial to validate the identity, purity, and stability of synthesized **4-Chloro-3-methylquinoline**. This typically involves a combination of chromatographic and spectroscopic techniques.

Protocols for Analytical Characterization

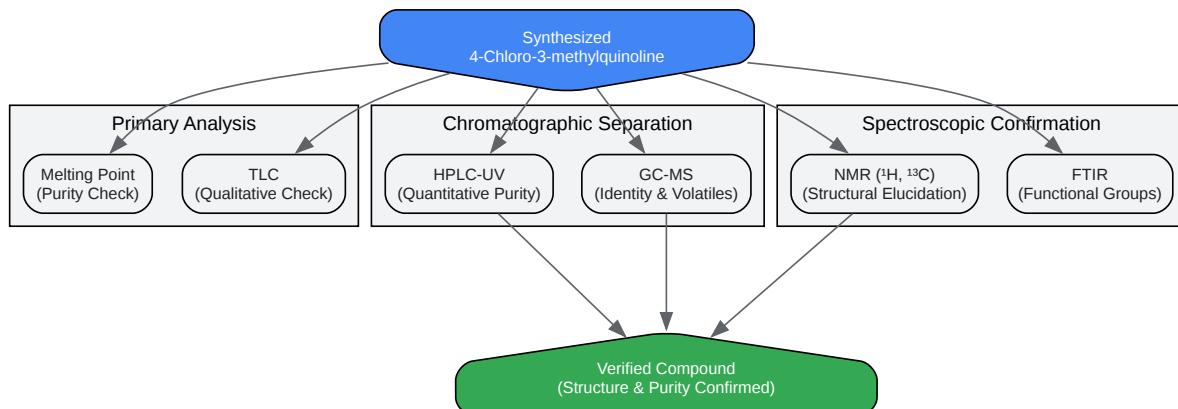
- High-Performance Liquid Chromatography (HPLC) for Purity Assessment:[10]
 - Instrumentation: HPLC system with a UV detector.
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
 - Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Sample Prep: Dissolve a small amount of the compound in the mobile phase.
 - Analysis: Inject the sample. The purity is determined by the relative area of the main peak.
- Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation:[10]
 - Instrumentation: GC coupled to a Mass Spectrometer.
 - Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms).
 - Carrier Gas: Helium.
 - Oven Program: Start at 100°C, ramp to 280°C.
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Analysis: The retention time provides chromatographic information, while the mass spectrum provides the molecular ion peak and a characteristic fragmentation pattern,

confirming the molecular weight and structure.

Table 2: Expected Analytical Characterization Data

Technique	Parameter	Expected Result
Melting Point	Range	60 °C (A sharp range indicates high purity)
HPLC	Purity	>98% (by peak area)
GC-MS	Molecular Ion (M^+)	$m/z = 177/179$ (in ~3:1 ratio due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)[11]
^1H NMR	Chemical Shifts (CDCl_3)	Aromatic protons (δ 7.5-8.2 ppm), methyl group singlet (δ ~2.5 ppm)[6]
^{13}C NMR	Key Signals	Distinct signals for 10 carbons, including the methyl carbon and carbons of the quinoline ring.

Comprehensive Analytical Workflow Diagram



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Caption: Integrated workflow for the analytical characterization of **4-Chloro-3-methylquinoline**.

Section 4: Applications in Research and Drug Development

The utility of **4-Chloro-3-methylquinoline** in drug discovery stems from the reactivity of the C4-chloro substituent. This position is electron-deficient and highly activated towards nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$), allowing for the facile introduction of various functional groups, particularly nitrogen and oxygen nucleophiles.^{[2][3]}

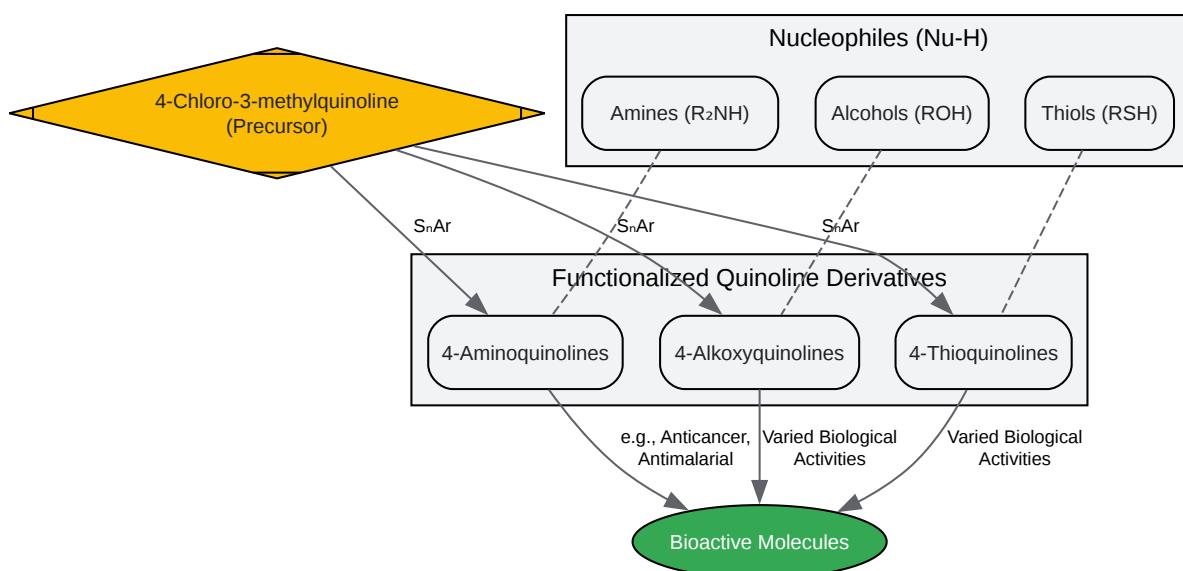
This reactivity is the cornerstone of its role as a molecular scaffold. By reacting **4-Chloro-3-methylquinoline** with a diverse range of amines, alcohols, or thiols, chemists can rapidly generate libraries of novel quinoline derivatives. Many of these derivatives have been investigated for a wide range of therapeutic applications, including:

- Antimalarial Agents: The 4-aminoquinoline core is famous for its presence in antimalarial drugs like chloroquine.^{[1][12]}

- Anticancer Agents: Many quinoline-based compounds have been developed as kinase inhibitors for cancer therapy.[2]
- Antibacterial and Antifungal Agents: The quinoline scaffold is a component of several antimicrobial drugs.[1]

The chlorine atom acts as a versatile chemical handle, enabling the strategic modification of the quinoline core to optimize biological activity, selectivity, and pharmacokinetic properties.

Logical Relationship Diagram: Role as a Synthetic Precursor



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Caption: Role of **4-Chloro-3-methylquinoline** as a precursor in S_nAr reactions.

Section 5: Safety and Handling

Scientific integrity demands a rigorous approach to safety. **4-Chloro-3-methylquinoline** is classified as a hazardous substance and must be handled with appropriate precautions.

- Hazard Identification (GHS Classification):[\[5\]](#)[\[6\]](#)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Safe Handling and Storage Protocols

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[\[13\]](#)
- Handling: Avoid all personal contact.[\[14\]](#) Use spatulas and weighing paper for transfers. Avoid creating dust. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[\[13\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[\[5\]](#)[\[7\]](#)
- Spill Management: In case of a spill, evacuate the area. Use a dry clean-up procedure and avoid generating dust. Collect the spilled material into a suitable, labeled container for hazardous waste disposal.[\[14\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Adherence to these safety protocols is a non-negotiable aspect of working with this compound, ensuring the well-being of researchers and the integrity of the experimental environment.

Conclusion

4-Chloro-3-methylquinoline is more than a simple chemical; it is a potent and versatile tool for chemical innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the strategic reactivity of its C4-chloro group make it an invaluable precursor in the synthesis of complex molecules. For researchers in medicinal chemistry and

drug development, a thorough understanding of this compound provides a gateway to exploring new chemical space and developing novel therapeutic agents.

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